Benzeneseleninic acid, 4-methyl-
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Overview
Description
Benzeneseleninic acid, 4-methyl-, is an organoselenium compound with the chemical formula C7H8O2Se. It belongs to the family of seleninic acids, which are characterized by the presence of a selenium atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneseleninic acid, 4-methyl-, can be synthesized through several methods. One common approach involves the oxidation of benzeneselenenyl chloride with hydrogen peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The oxidation process converts the selenenyl chloride to the corresponding seleninic acid .
Another method involves the oxidation of selenides to selenoxides, followed by further oxidation to seleninic acids. This process requires careful control of reaction conditions to prevent over-oxidation and degradation of the desired product .
Industrial Production Methods
Industrial production of benzeneseleninic acid, 4-methyl-, often involves large-scale oxidation reactions using hydrogen peroxide as the oxidizing agent. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzeneseleninic acid, 4-methyl-, undergoes various chemical reactions, including:
Reduction: It can be reduced to selenenyl compounds under specific conditions.
Substitution: It participates in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with benzeneseleninic acid, 4-methyl-, include hydrogen peroxide, organic solvents like dichloromethane, and various reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving benzeneseleninic acid, 4-methyl-, include sulfoxides, epoxides, and various substituted selenenyl compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Benzeneseleninic acid, 4-methyl-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzeneseleninic acid, 4-methyl-, involves its role as an oxidizing agent. It can mimic the activity of glutathione peroxidase (GPx), an enzyme that protects cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides. The compound’s ability to modulate ROS levels makes it a valuable tool in studying oxidative stress and developing antioxidant therapies .
Comparison with Similar Compounds
Benzeneseleninic acid, 4-methyl-, can be compared with other seleninic acids, such as methaneseleninic acid and benzeneseleninic acid. While all these compounds share similar structural features, benzeneseleninic acid, 4-methyl-, is unique due to the presence of a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions .
List of Similar Compounds
- Methaneseleninic acid (CH3SeO2H)
- Benzeneseleninic acid (C6H5SeO2H)
- 4-Methoxybenzeneseleninic acid (C7H8O3Se)
These compounds are part of the broader family of organoselenium compounds, each with distinct properties and applications .
Properties
CAS No. |
20753-52-0 |
---|---|
Molecular Formula |
C7H8O2Se |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
4-methylbenzeneseleninic acid |
InChI |
InChI=1S/C7H8O2Se/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChI Key |
JFVKYVZJYVJLSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se](=O)O |
Origin of Product |
United States |
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